[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine
Description
This ruthenium-based coordination complex combines a bulky tricyclic hexadecaenyl backbone with bis(3,5-dimethylphenyl)phosphanyl ligands and a chiral (1S,2S)-1,2-diphenylethane-1,2-diamine moiety. The structure is designed for asymmetric catalysis, leveraging steric and electronic effects from the dimethylphenyl groups to enhance enantioselectivity and stability . The dichlororuthenium center acts as the catalytic core, while the chiral diamine ligand directs stereochemical outcomes in reactions such as hydrogenation or transfer hydrogenation. The compound’s high purity (>98% by HPLC) ensures reproducibility in laboratory studies, as noted in TCI America’s safety data sheet .
Properties
IUPAC Name |
[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50P2.C14H16N2.2ClH.Ru/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYWYINSJUUIIP-LISIALKWSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H66Cl2N2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the preparation of the ligands and their subsequent coordination to the ruthenium center. Typical synthetic routes may include:
Ligand Synthesis: The phosphanyl and diamine ligands are synthesized separately through reactions involving aromatic substitution and amine protection/deprotection steps.
Coordination to Ruthenium: The ligands are then coordinated to a ruthenium precursor, such as ruthenium trichloride, under inert atmosphere conditions. This step may require the use of reducing agents and specific solvents to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of such complex compounds is often limited due to the intricate and sensitive nature of the synthesis. advancements in automated synthesis and purification techniques may enable scalable production in the future.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can convert the ruthenium center to lower oxidation states, potentially leading to different catalytic activities.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ligand-exchanged products.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-C bond formation reactions.
Biology
In biological research, organometallic compounds like this one are studied for their potential as anticancer agents due to their ability to interact with biological molecules and disrupt cellular processes.
Medicine
The compound’s unique structure and reactivity may make it a candidate for drug development, particularly in targeting specific enzymes or pathways involved in diseases.
Industry
In industry, such compounds can be used in the development of new materials with specific electronic, magnetic, or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center to various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of ruthenium-diamine-phosphine complexes widely used in asymmetric catalysis. Key analogues include:
| Compound Name | Phosphine Ligand | Diamine Ligand | Metal Center | Key Application |
|---|---|---|---|---|
| Target Compound | Bis(3,5-dimethylphenyl)phosphanyl | (1S,2S)-1,2-diphenylethane-1,2-diamine | RuCl₂ | Asymmetric hydrogenation |
| [(S)-BINAP-RuCl₂-(S,S)-TsDPEN] | BINAP (binaphthylphosphine) | (S,S)-TsDPEN (tosylated diamine) | RuCl₂ | Ketone hydrogenation |
| [RuCl₂(DPPF)(R,R)-DPEN] | DPPF (ferrocenylphosphine) | (R,R)-DPEN (diphenylethylenediamine) | RuCl₂ | Transfer hydrogenation |
Key Comparative Metrics
The tricyclic backbone further enhances rigidity, minimizing undesired ligand rearrangements during catalysis.
Electronic Properties :
- Electron-donating 3,5-dimethylphenyl groups increase electron density at the Ru center, favoring oxidative addition steps in hydrogenation .
- In contrast, BINAP’s conjugated aromatic system delocalizes electron density, moderating metal reactivity.
Catalytic Performance: Turnover Frequency (TOF): Limited direct data exist for the target compound, but structural analogs like [RuCl₂(BINAP)(TsDPEN)] achieve TOFs of ~450 h⁻¹ in ketone hydrogenation. The target compound’s steric bulk may reduce TOF but improve selectivity. Enantiomeric Excess (ee): Chiral diamine ligands like (1S,2S)-diphenylethane-1,2-diamine typically achieve >90% ee in hydrogenation, comparable to TsDPEN-based systems .
Stability and Solubility: The dimethylphenyl groups enhance solubility in nonpolar solvents (e.g., toluene) compared to more polar analogues like [RuCl₂(PPh₃)₂(en)], which require polar aprotic solvents.
Biological Activity
The compound [11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane; dichlororuthenium; (1S,2S)-1,2-diphenylethane-1,2-diamine is a complex organometallic compound that exhibits significant biological activity. This article explores its biological properties through various studies and research findings.
Chemical Structure and Properties
The compound consists of a tricyclic hexadeca structure with multiple phosphanyl groups and a dichlororuthenium center. Its unique architecture allows it to participate in various biochemical interactions. The presence of the phosphine groups enhances its reactivity and potential as a catalyst in organic transformations.
Anticancer Properties
Several studies have investigated the anticancer properties of phosphine-based compounds similar to this one. For instance:
- Mechanism of Action : Phosphines can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which lead to oxidative stress and subsequent cell death. This mechanism has been observed in various cancer cell lines.
- Cytotoxicity Studies : Research has shown that compounds with similar structures exhibit cytotoxic effects against human cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast carcinoma). IC50 values for these compounds were reported to be in the range of 20–30 µM .
Anti-inflammatory Effects
In addition to anticancer activity, certain phosphine complexes have demonstrated anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds derived from phosphines have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar phosphine compounds on various cancer cell lines. The results indicated that compounds with ortho-substituted aryl groups exhibited enhanced cytotoxicity compared to their unsubstituted analogs. This was attributed to increased electron density and better interaction with cellular targets .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Ortho-substituted Phosphine | Hep-G2 | 25 ± 3 |
| Ortho-substituted Phosphine | MCF-7 | 22 ± 2 |
| Unsubstituted Phosphine | Hep-G2 | 35 ± 4 |
| Unsubstituted Phosphine | MCF-7 | 30 ± 3 |
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of phosphine derivatives. The findings revealed that these compounds significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages.
| Compound | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Compound A | 50% | 45% |
| Compound B | 60% | 55% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
